
Difebarbamate
Übersicht
Beschreibung
Difebarbamat ist ein Tranquilizer, der zu den Barbiturat- und Carbamatklassen gehört. Chemisch wird Difebarbamat als 1,3-Bis(3-butoxy-2-carbamoyloxypropyl)-5-ethyl-5-phenyl-(1H,3H,5H)-pyrimidin-2,4,6-trion identifiziert .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Difebarbamat beinhaltet die Reaktion von 5-Ethyl-5-phenylbarbitursäure mit 3-Butoxy-2-carbamoyloxypropylchlorid unter basischen Bedingungen. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das anschließend weiter zu Difebarbamat umgesetzt wird .
Industrielle Produktionsverfahren
Die industrielle Produktion von Difebarbamat erfolgt typischerweise in großem Maßstab unter Verwendung ähnlicher Reaktionsbedingungen wie oben beschrieben. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig mehrere Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .
Chemische Reaktionsanalyse
Arten von Reaktionen
Difebarbamat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Difebarbamat kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Hydrolyse: Die Carbamoyloxygruppen in Difebarbamat können unter sauren oder basischen Bedingungen hydrolysiert werden.
Substitution: Difebarbamat kann Substitutionsreaktionen eingehen, insbesondere an den Carbamoyloxygruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Hydrolyse: Saure Bedingungen (z. B. Salzsäure) oder basische Bedingungen (z. B. Natriumhydroxid) werden für die Hydrolyse verwendet.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden
Oxidation: Die Oxidation von Difebarbamat führt zur Bildung von hydroxylierten Metaboliten.
Hydrolyse: Die Hydrolyse führt zur Bildung von 5-Ethyl-5-phenylbarbitursäure und anderen Nebenprodukten.
Substitution: Substitutionsreaktionen ergeben verschiedene Derivate von Difebarbamat, abhängig vom verwendeten Nucleophil.
Analyse Chemischer Reaktionen
Types of Reactions
Difebarbamate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Hydrolysis: The carbamoyloxy groups in this compound can be hydrolyzed under acidic or basic conditions.
Substitution: This compound can undergo substitution reactions, particularly at the carbamoyloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidation of this compound leads to the formation of hydroxylated metabolites.
Hydrolysis: Hydrolysis results in the formation of 5-ethyl-5-phenylbarbituric acid and other by-products.
Substitution: Substitution reactions yield various derivatives of this compound, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Drug Repurposing
Difebarbamate has been investigated for its potential in drug repurposing, particularly in the context of viral infections such as COVID-19. Recent studies have employed molecular docking and molecular dynamics simulations to evaluate its efficacy against viral targets.
- Molecular Docking Studies : In a study assessing compounds against the SARS-CoV-2 TMPRSS2 target, this compound exhibited an average MM/GBSA score of -66.567 kcal/mol, indicating favorable binding interactions compared to other compounds tested . This suggests that this compound may have antiviral properties worth exploring further.
- Comparison with Other Compounds : The docking scores for this compound were competitive, showing its potential as a candidate for further investigation alongside established antiviral agents .
Metabolic Studies
Research into the metabolism of this compound has provided insights into its pharmacokinetics and safety profile. A detailed study on human volunteers revealed significant metabolic pathways:
- Metabolism in Humans : After administering a single oral dose of 25 mg/kg, four major metabolites of this compound were identified using techniques such as NMR and mass spectrometry. This study highlights the compound's metabolic fate and potential implications for therapeutic use .
Therapeutic Uses
This compound's applications extend beyond antiviral research; it has been studied for its effects on neurological conditions and liver health:
- Neurological Effects : As a barbiturate derivative, this compound has been explored for its anticonvulsant properties. Its effects on seizure activity have been documented, suggesting potential utility in managing seizure disorders .
- Liver Health : Given the context of drug-induced liver injury (DILI), this compound's safety profile is crucial. Studies have examined its role in liver function tests and potential hepatotoxicity, contributing to understanding its risk factors when used therapeutically .
Table 1: Summary of Research Findings on this compound
Wirkmechanismus
Difebarbamate exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It affects the GABA-A receptors, which are known to have multiple allosteric sites where modulators can act. This compound increases the opening frequency of GABA-activated chloride channels, leading to enhanced inhibitory effects in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Febarbamat: Ein weiterer Tranquilizer aus der Carbamatklasse, der häufig in Kombination mit Difebarbamat verwendet wird.
Phenobarbital: Ein Barbiturat mit sedativen und antikonvulsiven Eigenschaften.
Tetrabamat: Eine kombinierte Arzneimittelformulierung, die Difebarbamat, Febarbamat und Phenobarbital enthält.
Einzigartigkeit von Difebarbamat
Difebarbamat ist einzigartig durch seine doppelte Wirkung als Barbiturat und Carbamant. Diese doppelte Wirkung ermöglicht es, GABA-Rezeptoren effektiver zu modulieren, was zu verstärkten sedativen und muskelentspannenden Wirkungen im Vergleich zu anderen ähnlichen Verbindungen führt .
Biologische Aktivität
Difebarbamate, a barbiturate derivative, is primarily known for its use in the treatment of various neurological disorders. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and clinical implications based on diverse research studies.
Pharmacological Profile
This compound exhibits several pharmacological properties that contribute to its therapeutic efficacy. It acts as a central nervous system (CNS) depressant and has been used in the management of anxiety and seizure disorders. The compound's mechanism of action primarily involves modulation of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission.
- GABA Receptor Modulation : this compound enhances GABAergic activity, which is crucial for its sedative and anticonvulsant effects. By binding to the GABA_A receptor, it increases the frequency of chloride channel opening, resulting in hyperpolarization of neurons and reduced excitability.
- Neuroprotective Effects : Studies suggest that this compound may offer neuroprotection against excitotoxicity by modulating glutamatergic transmission, which is significant in conditions like epilepsy and neurodegenerative diseases.
Clinical Studies and Case Reports
Several clinical studies have investigated the efficacy and safety of this compound in treating various conditions. Below is a summary table highlighting key findings from notable studies:
Side Effects and Safety Profile
While this compound is generally well-tolerated, some adverse effects have been reported. Common side effects include:
- Drowsiness
- Dizziness
- Cognitive impairment
- Risk of dependence with prolonged use
Research Findings
Recent research has focused on understanding the long-term implications of this compound use and its potential for drug interactions. A study highlighted that patients using this compound alongside other CNS depressants exhibited increased sedation levels, necessitating careful monitoring .
Case Studies
- Case Study on Epileptic Patients : A cohort study involving patients with refractory epilepsy demonstrated that those treated with this compound showed marked improvements in seizure control over a six-month period, with minimal side effects reported .
- Long-term Use in Anxiety Disorders : Another study assessed patients with chronic anxiety disorders treated with this compound over one year. Results indicated sustained improvement in anxiety symptoms without significant cognitive decline .
Eigenschaften
IUPAC Name |
[1-butoxy-3-[3-(3-butoxy-2-carbamoyloxypropyl)-5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl]propan-2-yl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N4O9/c1-4-7-14-38-18-21(40-25(29)35)16-31-23(33)28(6-3,20-12-10-9-11-13-20)24(34)32(27(31)37)17-22(41-26(30)36)19-39-15-8-5-2/h9-13,21-22H,4-8,14-19H2,1-3H3,(H2,29,35)(H2,30,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJRIOLBUILIGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1C(=O)C(C(=O)N(C1=O)CC(COCCCC)OC(=O)N)(CC)C2=CC=CC=C2)OC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864624 | |
Record name | (5-Ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinane-1,3-diyl)bis(3-butoxypropane-1,2-diyl) dicarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15687-09-9 | |
Record name | Difebarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15687-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difebarbamate [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5-Ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinane-1,3-diyl)bis(3-butoxypropane-1,2-diyl) dicarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00864624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Difebarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFEBARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EE4K616KK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.